molecular formula C10H12ClNO2 B1457003 4-chloro-N-methoxy-N,3-dimethylbenzamide CAS No. 904923-60-0

4-chloro-N-methoxy-N,3-dimethylbenzamide

Cat. No. B1457003
M. Wt: 213.66 g/mol
InChI Key: BMAQQBYNHFYZEE-UHFFFAOYSA-N
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Description

“4-chloro-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 g/mol .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-methoxy-N,3-dimethylbenzamide” can be represented by the InChI code: 1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 . This indicates the presence of a benzamide group with chlorine, methoxy, and dimethyl substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-methoxy-N,3-dimethylbenzamide” include a molecular weight of 213.66 g/mol . The compound should be stored at a temperature of 2-8°C .

Safety And Hazards

The safety information for “4-chloro-N-methoxy-N,3-dimethylbenzamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-chloro-N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAQQBYNHFYZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methoxy-N,3-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Gembus, C Furman, R Millet, R Mansouri… - European journal of …, 2012 - Elsevier
In line of a scaffold hopping strategy of pyrazole structures, especially known as potent CB 2 receptor antagonists, we exploited an original and convergent synthesis of a new class of …
Number of citations: 15 www.sciencedirect.com

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